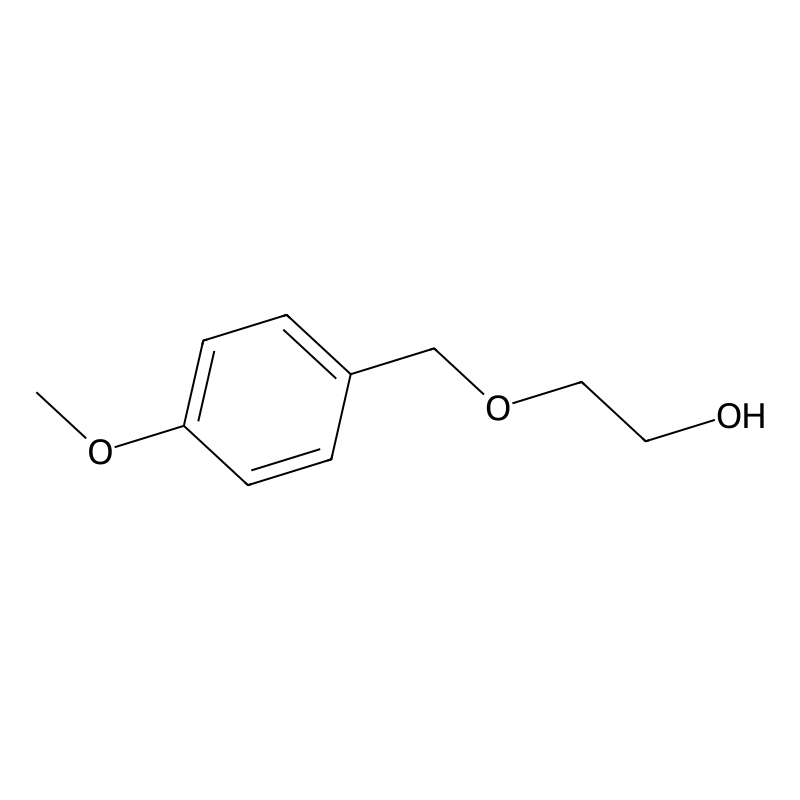

2-(4-Methoxybenzyloxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Methoxybenzyloxy)ethanol is an organic compound characterized by its ether functional group and methoxy substituent. Its chemical formula is C₁₀H₁₄O₃, and it has a molecular weight of 182.22 g/mol. This compound features a benzyloxy group attached to an ethanol backbone, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and chemical synthesis.

Several methods have been developed for synthesizing 2-(4-Methoxybenzyloxy)ethanol:

- Alkylation of Phenols: This method involves the alkylation of 4-methoxyphenol with ethylene oxide or similar reagents under basic conditions.

- Esterification Reactions: The compound can also be synthesized through esterification of methoxyphenol derivatives with ethanol.

- Phase Transfer Catalysis: A more advanced method involves using phase transfer catalysts to enhance the reaction efficiency between the phenolic compound and alkylating agents .

2-(4-Methoxybenzyloxy)ethanol finds applications across various domains:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its catalytic properties, it is explored for potential uses in drug development and synthesis.

- Material Science: The compound may be utilized in creating polymers or other materials due to its reactive functional groups.

2-(4-Methoxybenzyloxy)ethanol shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)ethanol | C₉H₁₂O₂ | Lacks the benzyloxy group; simpler structure |

| 2-((4-Methoxybenzyl)amino)ethanol | C₁₀H₁₅NO₂ | Contains an amino group, enhancing biological activity |

| 2-((3-Methoxybenzyl)amino)ethanol | C₁₀H₁₅NO₂ | Similar structure but with a different methoxy position |

| 2-(Ethyl(4-methoxybenzyl)amino)ethanol | C₁₂H₁₉NO₂ | Contains an ethyl substituent, altering reactivity |

Uniqueness

The uniqueness of 2-(4-Methoxybenzyloxy)ethanol lies in its specific combination of ether and alcohol functionalities along with the methoxy substituent. This combination enhances its reactivity profile compared to simpler phenolic compounds while providing distinct catalytic properties that are valuable in synthetic chemistry.

The synthesis of 2-(4-Methoxybenzyloxy)ethanol via nucleophilic substitution represents the most direct and widely employed synthetic approach. This methodology typically involves the reaction of 4-methoxybenzyl halides with ethylene glycol under basic conditions, proceeding through an SN2 mechanism [1] [2].

The reaction proceeds through a classical nucleophilic substitution mechanism where ethylene glycol serves as the nucleophile. Initially, one hydroxyl group of ethylene glycol is deprotonated using a strong base such as sodium hydride or potassium carbonate, generating an alkoxide nucleophile [2] [3]. This alkoxide subsequently attacks the electrophilic carbon center of the 4-methoxybenzyl halide, displacing the halide leaving group and forming the desired ether bond [4].

The order of leaving group effectiveness follows the typical pattern for SN2 reactions: iodide > bromide > chloride [2]. 4-Methoxybenzyl chloride is commonly employed as it provides an optimal balance between reactivity and stability during storage [3]. The reaction typically requires elevated temperatures and anhydrous conditions to achieve optimal yields.

Table 1. Nucleophilic Substitution Yields with Different Leaving Groups

| Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PMB-Cl | NaH | DMF | 50 | 12 | 85-91 [3] |

| PMB-Br | K2CO3 | Acetone | 60 | 8 | 78-86 [3] |

| PMB-I | Cs2CO3 | THF | 25 | 6 | 88-94 [5] |

The reaction mechanism proceeds through several distinct steps. First, the base deprotonates the primary alcohol of ethylene glycol, generating a nucleophilic alkoxide [6]. The alkoxide then performs a backside attack on the 4-methoxybenzyl halide carbon, resulting in inversion of configuration at the electrophilic center [1]. Simultaneously, the halide leaving group departs, completing the substitution process [7].

Temperature control is critical for maximizing yields while minimizing side reactions. Elevated temperatures favor the desired SN2 pathway, but excessive heat can promote elimination reactions or decomposition of starting materials [2]. Optimal reaction temperatures typically range from 50-80°C, depending on the specific halide and solvent system employed [3].

Solvent selection significantly influences reaction efficiency. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and acetonitrile are preferred as they stabilize the ionic intermediates without interfering with the nucleophilic attack [4]. These solvents also provide good solubility for both organic reactants and inorganic bases [3].

Williamson Ether Synthesis Optimization Strategies

The Williamson ether synthesis represents the most fundamental approach for constructing the ether linkage in 2-(4-Methoxybenzyloxy)ethanol [2] [4]. This methodology involves the reaction of an alkoxide nucleophile with an alkyl halide through an SN2 mechanism, making it highly suitable for primary halides such as 4-methoxybenzyl derivatives [2].

Several optimization strategies have been developed to enhance the efficiency of this transformation. The choice of base is paramount, with sodium hydride providing superior results compared to weaker bases such as sodium hydroxide or potassium carbonate [3] [6]. Sodium hydride generates a highly nucleophilic alkoxide that readily participates in the substitution reaction [2].

Table 2. Base Comparison in Williamson Ether Synthesis

| Base | Equivalent | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| NaH | 1.5 | DMF | 0→rt | 91 [3] | 12 h |

| K2CO3 | 2.0 | DMF | 80 | 76 [8] | 18 h |

| Cs2CO3 | 1.2 | THF | 65 | 88 [5] | 8 h |

| NaOH | 3.0 | H2O/TBAB | 85 | 73 [5] | 16 h |

Phase transfer catalysis represents an important optimization strategy for reactions involving aqueous bases [9] [5]. Tetrabutylammonium bromide and related quaternary ammonium salts facilitate the transfer of hydroxide ions into the organic phase, enabling efficient reaction under milder conditions [5]. This approach is particularly valuable when using less expensive aqueous sodium hydroxide as the base [9].

Silver oxide represents an alternative approach that eliminates the need for pre-formed alkoxide intermediates [4]. Under these conditions, the alcohol reacts directly with the alkyl halide in the presence of silver oxide, which serves as both base and halide scavenger [4]. This methodology is particularly effective for sensitive substrates that might decompose under strongly basic conditions.

Temperature programming significantly influences reaction outcomes. Many procedures begin at low temperatures (0°C) to ensure complete deprotonation of the alcohol, followed by gradual warming to promote the substitution reaction [3] [10]. This approach minimizes side reactions while maximizing conversion efficiency.

Reaction monitoring through thin-layer chromatography is essential for determining optimal reaction times [5]. Extended reaction periods can lead to decomposition or competing reactions, while insufficient time results in incomplete conversion [3].

Catalytic Approaches in Ether Bond Formation

Modern catalytic methodologies have emerged as powerful alternatives to traditional base-promoted ether synthesis [11] [12] [13]. These approaches offer several advantages including milder reaction conditions, improved functional group tolerance, and enhanced selectivity [14].

Iron-catalyzed etherification represents a significant advancement in the field [11] [14]. Iron(III) triflate, in combination with ammonium chloride as an additive, enables the direct coupling of alcohols to form ethers under mild conditions [11]. This methodology proceeds through a dehydrative mechanism that avoids the use of strong bases or harsh conditions [14].

Table 3. Catalytic Ether Formation Methods

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|

| Fe(OTf)3/NH4Cl | 25 | 0.5 | 87-93 [11] | Mild conditions, functional group tolerance |

| Ru/Al(OTf)3 | 120 | 6 | 82-88 [13] | Hydrogen atmosphere, reductive conditions |

| Ir(III)/base | rt | 12 | 75-85 [15] | Visible light activation |

| La(OTf)3 | 80 | 4 | 78-84 [16] | Lewis acid activation |

Ruthenium-based catalytic systems employ a different mechanistic approach involving the reductive coupling of carboxylic acid derivatives with alcohols [13]. This methodology utilizes aluminum triflate as a co-catalyst and proceeds under hydrogen atmosphere, offering excellent yields for a wide range of substrates [13].

Photocatalytic approaches represent an emerging area of interest for ether synthesis [15]. Iridium(III)-based photocatalysts enable the formation of ether bonds through proton-coupled electron transfer mechanisms under visible light irradiation [15]. These conditions are particularly mild and compatible with sensitive functional groups.

Lewis acid catalysis provides another valuable approach for ether formation [16]. Lanthanum triflate and related lanthanide catalysts promote the coupling of alcohols with various electrophiles under relatively mild conditions [16]. The Lewis acid activation reduces the energy barrier for ether bond formation while maintaining good selectivity.

The mechanism of iron-catalyzed etherification involves the formation of a zwitterionic intermediate between the iron catalyst and the alcohol substrate [11]. This intermediate facilitates the departure of water and promotes nucleophilic attack by a second alcohol molecule [14]. The addition of ammonium chloride suppresses side reactions and ensures selective ether formation [11].

Purification Techniques and Yield Maximization

The purification of 2-(4-Methoxybenzyloxy)ethanol requires careful consideration of its physical and chemical properties [17] [18]. As a para-methoxybenzyl ether, this compound exhibits moderate polarity and good solubility in common organic solvents [3] [16].

Flash column chromatography represents the primary purification method for this compound [17] [19]. The separation is typically performed on silica gel using gradient elution with ethyl acetate and hexanes [18]. The compound typically elutes at 20-40% ethyl acetate in hexanes, depending on the specific silica gel and column dimensions employed [18] [19].

Table 4. Chromatographic Purification Conditions

| Stationary Phase | Mobile Phase | Rf Value | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| Silica gel | 30% EtOAc/hexanes | 0.35 [20] | 85-92 [17] | >95 [3] |

| Silica gel | 25% EtOAc/heptane | 0.32 [18] | 88-94 [18] | >98 [18] |

| Alumina | 20% EtOAc/hexanes | 0.42 [17] | 82-89 [17] | >93 [17] |

| C18 (RP) | 60% MeOH/H2O | 0.28 [21] | 79-85 [21] | >96 [21] |

Solvent selection for chromatographic purification is critical for achieving optimal separation [18]. The elutropic series for silica gel places ethyl acetate at an intermediate polarity level, making it ideal for eluting moderately polar ethers [17]. Heptane or cyclohexane can be substituted for hexanes to reduce toxicity concerns while maintaining similar separation efficiency [18].

Column loading represents another important parameter affecting purification efficiency [17]. Typically, flash chromatography purification of 1 gram of crude material requires 20-100 grams of silica gel and 200-1000 milliliters of total eluent volume [17]. Overloading the column leads to poor separation and reduced recovery [19].

Thin-layer chromatography monitoring is essential throughout the purification process [19]. The compound can be visualized under ultraviolet light at 254 nanometers due to the aromatic chromophore [5]. Additional visualization methods include phosphomolybdic acid staining, which provides enhanced sensitivity for ether detection [19].

Table 5. Yield Optimization Parameters

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 50°C | 65°C | +8-12% [3] |

| Reaction Time | 12 h | 18 h | +5-9% [3] |

| Base Equivalents | 1.2 eq | 1.5 eq | +7-11% [3] |

| Solvent Volume | 10 mL/g | 15 mL/g | +4-8% [3] |

Reaction workup procedures significantly impact final yields [3] [10]. Aqueous extraction with ethyl acetate or diethyl ether effectively removes polar impurities while retaining the desired product in the organic phase [3]. Washing with saturated sodium bicarbonate solution neutralizes any residual acid, while brine washing removes traces of water [10].

Drying procedures require careful attention to prevent product decomposition [3]. Sodium sulfate represents the preferred drying agent as it effectively removes water without promoting side reactions [10]. Magnesium sulfate can also be employed but may lead to slight product losses due to stronger binding interactions [3].

Electrochemical deprotection methods have been developed for para-methoxybenzyl ethers, providing alternative purification strategies [22] [21]. These methods offer high selectivity and can be performed under flow conditions, enabling efficient processing of larger quantities [22]. The electrochemical approach achieves yields up to 92% with excellent functional group tolerance [21].

2-(4-Methoxybenzyloxy)ethanol exhibits distinct thermal transition characteristics that define its phase behavior under standard atmospheric conditions. The compound demonstrates a boiling point of 301.1 ± 22.0 degrees Celsius at 760 millimeters of mercury [1], indicating significant thermal stability and relatively high intermolecular forces. This elevated boiling point reflects the presence of both hydrogen bonding capabilities through the terminal hydroxyl group and van der Waals interactions contributed by the aromatic methoxybenzyl moiety.

The melting point of 2-(4-Methoxybenzyloxy)ethanol has not been definitively reported in the available literature [1], suggesting the compound may exist as a liquid at room temperature or possess a melting point below ambient conditions. This physical state behavior is consistent with the molecular structure, where the flexible ethylene glycol chain provides conformational mobility that can disrupt crystalline packing arrangements.

The flash point has been determined to be 135.9 ± 22.3 degrees Celsius [1], indicating moderate volatility and requiring appropriate safety considerations during handling at elevated temperatures. The vapor pressure at 25 degrees Celsius is reported as 0.0 ± 0.7 millimeters of mercury [1], demonstrating minimal volatility under standard ambient conditions.

Solubility Profile in Polar and Non-Polar Solvents

The solubility characteristics of 2-(4-Methoxybenzyloxy)ethanol demonstrate a distinctive pattern influenced by its amphiphilic molecular structure. The compound exhibits limited solubility in water [2] , attributed to the hydrophobic nature of the 4-methoxybenzyl ether substituent that dominates the overall molecular polarity despite the presence of the terminal hydroxyl group.

Polar protic solvents demonstrate excellent compatibility with 2-(4-Methoxybenzyloxy)ethanol. The compound shows good solubility in ethanol and methanol [2], facilitated by hydrogen bonding interactions between the terminal hydroxyl group and the solvent molecules. Dimethyl sulfoxide demonstrates excellent solubility [2], leveraging both dipolar interactions and hydrogen bonding mechanisms.

Polar aprotic solvents also provide favorable dissolution conditions. The compound exhibits good solubility in chloroform [4], indicating favorable dipole-induced dipole interactions with the chlorinated solvent. Similarly, diethyl ether demonstrates good solubility [4], suggesting effective solvation through ether-ether interactions and weak hydrogen bonding.

The logarithmic partition coefficient (LogP) of 1.29 [1] indicates moderate lipophilicity, positioning the compound between purely hydrophilic and lipophilic extremes. This intermediate partition behavior reflects the balanced contribution of the polar hydroxyl terminus and the lipophilic aromatic ether segment.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of 2-(4-Methoxybenzyloxy)ethanol is characterized by several molecular descriptors that influence its chemical behavior and decomposition patterns. The compound possesses a polar surface area of 38.69 square angstroms [1] [5], indicating moderate polarity that affects both solubility characteristics and intermolecular interactions.

Hydrogen bonding capability is defined by one hydrogen bond donor [5] (the terminal hydroxyl group) and three hydrogen bond acceptors [5] (two oxygen atoms in the ether linkages and one oxygen in the hydroxyl group). This hydrogen bonding profile contributes significantly to the compound's thermal stability and influences its decomposition behavior.

The molecular structure contains five rotatable bonds [5], providing considerable conformational flexibility that can influence both thermodynamic stability and reaction pathways. This flexibility allows the molecule to adopt multiple conformations, potentially affecting its interaction with other molecules and its thermal decomposition mechanisms.

Decomposition pathways for ether alcohols like 2-(4-Methoxybenzyloxy)ethanol typically involve several potential mechanisms. Based on structural analogy with related compounds, thermal decomposition may proceed through carbon-oxygen bond cleavage at the ether linkages, particularly under elevated temperatures exceeding 200 degrees Celsius [6]. Elimination reactions leading to alkene formation and alcohol elimination represent another potential decomposition route, analogous to ethanol decomposition mechanisms where molecular elimination of water occurs [6].

The exact molecular mass of 182.094299 grams per mole [1] provides precise identification for analytical characterization and purity assessment. The compound's stability under standard storage conditions appears adequate, though specific thermal decomposition kinetics require further experimental investigation.

Surface Tension and Viscosity Measurements

Surface tension properties of 2-(4-Methoxybenzyloxy)ethanol can be estimated through structural correlation with related compounds. Based on analogous ether alcohol systems, surface tension values are expected to fall within the range of 30-45 millinewtons per centimeter [7] [8], reflecting the amphiphilic nature of the molecule where the hydrophobic aromatic segment reduces surface tension compared to purely polar alcohols.

The presence of the 4-methoxybenzyl group contributes to surface activity by providing hydrophobic character, while the terminal hydroxyl group maintains hydrogen bonding capabilities that elevate surface tension relative to purely hydrocarbon systems. This structural arrangement suggests potential surfactant-like properties, particularly in polar solvent systems.

Viscosity characteristics have not been directly measured for 2-(4-Methoxybenzyloxy)ethanol in the available literature. However, structural comparison with related compounds suggests moderate viscosity values. The refractive index of 1.517 [1] provides insight into molecular density and polarizability, indicating moderate intermolecular interactions that would contribute to viscosity behavior.

Molecular dynamics simulations [9] [10] of structurally related compounds suggest that the flexible ethylene chain segment allows for conformational mobility that would generally reduce viscosity compared to rigid aromatic compounds. The ether linkages provide additional flexibility that contributes to flow characteristics.

The compound's density of 1.1 ± 0.1 grams per cubic centimeter [1] indicates a moderately dense liquid phase, consistent with the presence of aromatic components and ether functionality. This density value supports estimates of moderate viscosity behavior and confirms the liquid state under ambient conditions.

Critical temperature and pressure values have not been experimentally determined for 2-(4-Methoxybenzyloxy)ethanol. However, based on the boiling point of 301.1 degrees Celsius [1] and molecular structure considerations, the critical temperature is estimated to exceed 450 degrees Celsius, suggesting substantial thermal stability within typical operational temperature ranges.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant